![molecular formula C22H31FO4 B1247125 21-Fluoro-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione CAS No. 387-64-4](/img/structure/B1247125.png)
21-Fluoro-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione
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Overview
Description
21-Fluoro-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Crystal Structure and Reactivity
Research has been conducted on the crystal forms of steroids closely related to 21-Fluoro-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione. Studies have revealed the hexagonal and orthorhombic crystal forms of similar steroids, showing their reactivity with oxygen in the presence of UV light to form corresponding 11-ketones. The solvent present in the crystal affects oxygen penetration, which is crucial for understanding the behavior of these steroids under different conditions (Byrn & Kessler, 1987).
Microbiological Transformation
In another study, microbiological transformation played a key role in synthesizing corticosteroids, highlighting the utility of biological processes in steroid modification. This research is particularly relevant for understanding how specific functional groups in steroids like 21-Fluoro-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione can be manipulated for various applications (Ryzhkova et al., 1980).
Electrophilic Fluorination
Electrophilic fluorination of steroidal α,β-unsaturated ketones has been studied, providing insights into how fluorination can be used to create new steroid derivatives. This research is crucial for understanding the chemical reactivity of steroids similar to 21-Fluoro-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione and the potential for creating new compounds with unique properties (Barton et al., 1982).
Synthesis Techniques
The synthesis and characterization of various hydroxylated steroid derivatives provide foundational knowledge in steroid chemistry. Such studies are relevant for understanding the synthetic pathways that could be applied to steroids like 21-Fluoro-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione (Kraan et al., 1993).
Imaging and Diagnostic Applications
The development of fluorine-18-labeled progestins demonstrates the potential for using modified steroids in medical imaging, particularly in positron emission tomography (PET) for detecting breast tumors. This application could be extrapolated to similar steroids, highlighting a significant medical application (Buckman et al., 1995).
properties
CAS RN |
387-64-4 |
---|---|
Product Name |
21-Fluoro-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione |
Molecular Formula |
C22H31FO4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-(2-fluoroacetyl)-11,17-dihydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO4/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,25,27H,4-8,10-11H2,1-3H3/t12?,14-,15-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
AQKQDPGSWSFRHL-PJHHCJLFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CF)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CF)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CF)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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